(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
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Overview
Description
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-9-octadecenamide is a member of amphetamines.
Scientific Research Applications
Encapsulation in Microemulsions
- Oil-in-Water Microemulsions : A study by Fernández-Peña et al. (2021) investigated the use of oil-in-water microemulsions for encapsulating this hydrophobic molecule. They found that such formulations enhance the bioavailability of the molecule by solubilizing it in nanometric oil droplets, which are stable for over a year. This has implications for cosmetic and pharmaceutical formulations (Fernández-Peña et al., 2021).
Electrochemical Detection
- Electrochemical Immunosensor : In a study by Wang et al. (2014), a label-free electrochemical immunosensor was developed using a conducting polymer-based biosensor for the detection of bisphenol A. This sensor, which includes a similar hydrophobic molecule, shows potential for environmental monitoring (Wang et al., 2014).
Antimicrobial Agents
- Antimicrobial Activity : Nengroo et al. (2021) synthesized a series of fatty acid amides, including derivatives of this molecule, and evaluated their antimicrobial activity. They found that these compounds exhibited significant antifungal and antibacterial properties (Nengroo et al., 2021).
properties
Product Name |
(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9+ |
InChI Key |
ICDMLAQPOAVWNH-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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